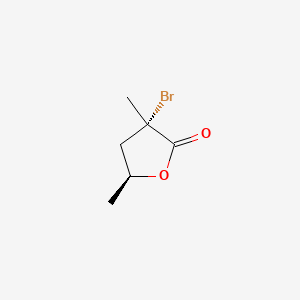

trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one

Description

Properties

CAS No. |

41788-51-6 |

|---|---|

Molecular Formula |

C6H9BrO2 |

Molecular Weight |

193.04 g/mol |

IUPAC Name |

(3S,5S)-3-bromo-3,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C6H9BrO2/c1-4-3-6(2,7)5(8)9-4/h4H,3H2,1-2H3/t4-,6-/m0/s1 |

InChI Key |

UIGUFPIRJDSCNF-NJGYIYPDSA-N |

Isomeric SMILES |

C[C@H]1C[C@](C(=O)O1)(C)Br |

Canonical SMILES |

CC1CC(C(=O)O1)(C)Br |

Origin of Product |

United States |

Preparation Methods

Bromolactonization of Hydroxyalkenes Using N-Bromosuccinimide (NBS)

One of the most established methods for synthesizing brominated dihydrofuranones involves the bromolactonization of homoallylic or penten-1-ol derivatives using N-bromosuccinimide (NBS) as the bromine source.

-

- The starting hydroxyalkene (e.g., 3-penten-1-ol derivatives) is dissolved in anhydrous methylene chloride.

- NBS (2 equivalents) is added, and the reaction mixture is refluxed in the dark for approximately 8 hours.

- After completion, the solvent is evaporated, and the crude product is purified by flash column chromatography.

- This yields bromotetrahydrofuran intermediates, which can be further oxidized to the corresponding bromolactones.

-

- 2,4-Dimethyl-3-penten-1-ol (3.50 mmol) treated with NBS gave trans-3-bromo-2,2,4-trimethyltetrahydrofuran in 60% yield.

- Subsequent oxidation with RuCl3·H2O and NaIO4 in a solvent mixture (carbon tetrachloride, acetonitrile, water) at room temperature for 14 hours converts the bromotetrahydrofuran to the bromolactone (trans-4-bromodihydro-3,5,5-trimethylfuran-2(3H)-one) with good crystallinity and purity.

-

- The oxidation step is crucial to form the lactone ring from the bromotetrahydrofuran intermediate.

- After oxidation, the reaction mixture is treated with 2-propanol, extracted, dried, and purified to isolate the bromolactone.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydroxyalkene + NBS, CH2Cl2, reflux, dark | Bromotetrahydrofuran intermediate (60%) |

| 2 | RuCl3·H2O, NaIO4, CCl4/MeCN/H2O, rt, 14 h | Bromolactone (bromodihydrofuranone) |

This method is well-documented for producing bromolactones with high stereoselectivity and purity.

Titanium-Mediated Aldol Addition for Furanone Annulation

Another synthetic approach involves the direct annulation of furanone rings using titanium-mediated aldol addition reactions.

-

- A ketone precursor such as p-bromoacetophenone or p-bromopropiophenone is reacted with 1,1-dimethoxyacetone in the presence of titanium tetrachloride (TiCl4) and a tertiary amine base (e.g., tributylamine).

- The reaction is conducted in dichloromethane at low temperature (−78 °C) under an inert atmosphere, followed by warming to room temperature.

- After aqueous workup and extraction, the crude product is purified by silica gel chromatography to yield brominated furanone derivatives.

-

- For example, the reaction of p-bromopropiophenone with 1,1-dimethoxyacetone gave 5-(4-bromophenyl)-3,4-dimethylfuran-2(5H)-one in 64% yield.

- The products are characterized by ^1H and ^13C NMR spectroscopy confirming the furanone structure and bromine substitution.

| Starting Materials | Reagents/Conditions | Product Yield | Product Type |

|---|---|---|---|

| p-Bromopropiophenone + 1,1-dimethoxyacetone | TiCl4, Bu3N, CH2Cl2, −78 °C to 25 °C, Ar atmosphere | 64% | Brominated dimethylfuranone |

| p-Bromoacetophenone + 1,1-dimethoxyacetone | TiCl4, Bu3N, CH2Cl2, −78 °C to 25 °C, Ar atmosphere | 56% | Brominated methylfuranone |

This method allows for the incorporation of bromine and methyl substituents in a controlled manner, producing trans-configured bromodihydrofuranones.

General Considerations and Reaction Conditions

- Solvents: Dichloromethane (CH2Cl2) is commonly used due to its inertness and ability to dissolve both organic substrates and reagents.

- Temperature Control: Low temperatures (−78 °C) are often employed during sensitive steps to control stereochemistry and minimize side reactions.

- Inert Atmosphere: Argon or nitrogen atmosphere is used to prevent oxidation or moisture interference.

- Purification: Flash column chromatography on silica gel is the standard method for isolating pure trans-3-bromodihydro-3,5-dimethylfuran-2(3H)-one.

- Characterization: NMR spectroscopy (^1H and ^13C), mass spectrometry, and sometimes X-ray crystallography confirm the structure and stereochemistry.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromolactonization with NBS | Hydroxyalkene (e.g., 3-penten-1-ol) | NBS, CH2Cl2, reflux, dark; RuCl3·H2O, NaIO4 oxidation | ~60 | Two-step: bromotetrahydrofuran intermediate then oxidation to bromolactone |

| Ti-Mediated Aldol Annulation | p-Bromoacetophenone or p-bromopropiophenone + 1,1-dimethoxyacetone | TiCl4, Bu3N, CH2Cl2, −78 °C to 25 °C, Ar atmosphere | 50–64 | Direct annulation forming brominated furanones with methyl groups |

Research Findings and Practical Implications

- The bromolactonization method is versatile and widely applicable for synthesizing various brominated lactones, including this compound, with good stereocontrol.

- Titanium-mediated aldol addition offers a complementary approach, especially useful for introducing aromatic bromine substituents and methyl groups simultaneously.

- Both methods require careful control of reaction conditions to achieve high purity and yield.

- The prepared compound is valuable for further synthetic transformations due to the reactive bromine substituent and the lactone functionality.

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at the 3-position acts as a good leaving group, enabling nucleophilic displacement. For example:

-

Reaction with Grignard reagents (e.g., methylmagnesium chloride) can replace bromine with alkyl groups, as seen in related dihydrofuranone derivatives .

-

Substitution reactions may form intermediates for further functionalization (e.g., cross-coupling).

Oxidative Ring Formation

Manganese(III) acetate (Mn(OAc)₃) catalyzes aerobic oxidation of 1,3-dicarbonyl compounds to form furanones. While this mechanism is observed in structurally similar compounds (e.g., 4-acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one ), analogous pathways may apply here:

-

Radical Coupling : Mn(III) initiates one-electron oxidation, generating radicals that dimerize.

-

Peroxy Radical Formation : Incorporation of molecular oxygen leads to peroxide intermediates, which undergo Criegee-type cleavage .

Lactone Ring Reactivity

The lactone ring can undergo:

-

Hydrolysis : Under basic conditions, the ester group may hydrolyze to form carboxylic acid derivatives.

-

Enolate Formation : The ketone group enables enolate chemistry, facilitating alkylation or aldol reactions.

Structural Comparisons

The following compounds share structural features with trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one, differing primarily in substitution patterns:

Research Findings

-

Mechanistic Insights : Mn(III)-mediated oxidation of 1,3-dicarbonyl compounds proceeds via radical coupling, peroxy radical formation, and Criegee-type cleavage, as demonstrated in structurally similar systems .

-

Synthetic Efficiency : Bromolactone formation from bromotetrahydrofurans achieves yields up to 93% under optimized conditions (RuCl₃/NaIO₄) .

This compound’s reactivity profile—combining a labile bromine and reactive lactone ring—positions it as a versatile intermediate in organic synthesis. Further studies on its cross-coupling behavior and biological interactions are warranted.

Scientific Research Applications

Analytical Chemistry

Liquid Chromatography Applications

One of the primary applications of trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one is in liquid chromatography, specifically high-performance liquid chromatography (HPLC). A study demonstrated a reverse-phase HPLC method that effectively separates this compound. The method utilizes a mobile phase composed of acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility. This technique is scalable and suitable for isolating impurities during preparative separations, indicating its utility in both research and industrial settings .

| Parameter | Details |

|---|---|

| Method | Reverse-phase HPLC |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Applications | Isolation of impurities, pharmacokinetics |

| Column Type | Newcrom R1 |

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied to understand its absorption and metabolism. The compound is absorbed through the digestive tract, reaching peak plasma concentrations within 15 to 45 minutes after administration. This rapid absorption profile suggests potential applications in drug formulation where quick onset of action is desired .

Antimicrobial Properties

Research indicates that related compounds within the furanone family exhibit antimicrobial activities. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone has shown broad-spectrum antimicrobial effects against various pathogens without causing hemolysis in human erythrocytes. This suggests that this compound might also possess similar biological properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Case Studies and Research Findings

Several studies provide insights into the applications of furanones:

- A study highlighted the use of furanones as flavoring agents in food products due to their aromatic properties. This application could extend to this compound if it exhibits desirable sensory characteristics .

- Another research effort focused on the synthesis and characterization of various furanones through oxidative processes. This work emphasizes the importance of furanones in synthetic organic chemistry and their potential as intermediates in complex molecular synthesis .

Mechanism of Action

The mechanism of action of trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Bromine vs. Hydroxy/Chloro Groups : The bromine atom in the target compound enhances electrophilicity compared to hydroxy or chloro analogs. For example, 4-Chloro-3-methanesulfonyl-5,5-dimethylfuran-2(5H)-one () demonstrates reactivity in electrophilic cyclization due to its sulfonyl and chloro groups, whereas the brominated analog may exhibit distinct substitution pathways .

- Anti-Fibrotic Activity : 5-Hydroxy-3,5-dimethylfuran-2(5H)-one () shows anti-pulmonary fibrosis activity, likely mediated through hydroxy group interactions. The absence of a hydroxy group in the brominated analog suggests divergent biological targets .

Stereochemical and Physicochemical Properties

- Molecular Weight: The bromine atom increases molecular weight by ~80 g/mol compared to non-halogenated analogs, affecting pharmacokinetic properties such as bioavailability and solubility.

Biological Activity

trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one is a brominated derivative of dihydrofuranone that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

The molecular formula of this compound is C₇H₉BrO₂, with a molecular weight of approximately 193.038 g/mol. The compound features a five-membered furan ring with specific substitutions that influence its reactivity and biological interactions. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), which shares structural similarities, has shown broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains. DMHF was found to exert its effects without causing hemolysis in human erythrocytes, indicating a favorable safety profile .

Genotoxicity and DNA Interaction

Studies have highlighted the potential genotoxic effects of furanones. In particular, DMHF and similar compounds have been shown to induce micronucleated reticulocytes in mouse peripheral blood following oral administration. This suggests that such compounds may cause genetic damage through mechanisms involving DNA strand breaks . Understanding these effects is crucial for evaluating the safety and therapeutic potential of this compound.

Study on Antifungal Activity

A notable study investigated the antifungal properties of DMHF against Candida albicans, a common fungal pathogen. The results demonstrated that DMHF inhibited the dimorphic transition induced by serum factors critical for pathogenicity. The compound effectively arrested the cell cycle at the S and G2/M phases in yeast cells, suggesting its potential as an anti-infective agent .

Absorption and Metabolism

In pharmacokinetic studies involving DMHF, it was observed that the compound is rapidly absorbed in the digestive tract after oral administration. Plasma levels peaked within 15 to 45 minutes post-administration before declining over time. This rapid absorption profile underscores the importance of understanding how this compound behaves in biological systems .

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds related to this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₉BrO₂ | Brominated furan derivative with potential biological activity |

| 2(3H)-Furanone, dihydro-3,5-dimethyl | C₇H₈O₂ | Lacks bromine but shares furan structure |

| DMHF (2,5-Dimethyl-4-hydroxy-3(2H)-furanone | C₆H₈O₃ | Exhibits antimicrobial and genotoxic properties |

| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | C₆H₈O₃ | Found in food products; shows mutagenic activity |

Q & A

Basic Research Questions

Q. What is the molecular formula and CAS registry number of trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one, and how can researchers verify its structural identity?

- Answer : The molecular formula is C₆H₉BrO₂ , and the CAS registry number is 41788-51-6 . To confirm structural identity, use NMR spectroscopy (¹H and ¹³C) to analyze substituent positions and coupling constants. High-resolution mass spectrometry (HRMS) can validate the molecular weight (193.038 g/mol). For stereochemical confirmation, X-ray crystallography is recommended, as demonstrated for structurally related hexasubstituted dihydrofurans in crystallographic studies .

Q. What are the recommended laboratory methods for synthesizing trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one?

- Answer : While direct synthesis protocols are not explicitly documented in the provided evidence, a plausible approach involves bromination of 3,5-dimethylfuran-2(3H)-one under controlled conditions. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C, monitoring reaction progress via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate) is advised. For stereochemical control, ensure low temperatures to minimize epimerization .

Q. How can researchers address missing physicochemical data (e.g., boiling point, density) for this compound?

- Answer : Experimental determination is critical. Use differential scanning calorimetry (DSC) for melting point analysis and gas chromatography-mass spectrometry (GC-MS) under reduced pressure to estimate boiling points. Density can be measured via pycnometry. Computational tools (e.g., COSMO-RS) may predict properties but require validation with experimental data .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of trans-3-Bromodihydro-3,5-dimethylfuran-2(3H)-one to avoid cis-isomer contamination?

- Answer : Employ asymmetric catalysis or chiral auxiliaries to enforce trans-configuration. For example, use a chiral Lewis acid catalyst (e.g., BINOL-derived) during bromination to direct stereochemistry. Monitor reaction kinetics via in-situ IR spectroscopy to identify optimal temperature and solvent conditions (e.g., non-polar solvents for reduced byproduct formation) .

Q. How can X-ray crystallography resolve stereochemical ambiguities in dihydrofuran derivatives like this compound?

- Answer : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/hexane). Analyze using Mo-Kα radiation (λ = 0.71073 Å) to determine the spatial arrangement of bromine and methyl groups. Compare bond angles and torsion angles with related structures (e.g., 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) to confirm trans-configuration .

Q. What in vitro assays are suitable for evaluating the genotoxic potential of halogenated dihydrofuranones like this compound?

- Answer : Follow the EFSA Panel’s approach for structurally related furanones:

- Ames test (OECD 471): Assess mutagenicity in Salmonella typhimurium strains TA98 and TA100.

- Micronucleus assay (OECD 487): Evaluate chromosomal damage in mammalian cells.

- Computational toxicology : Use QSAR models (e.g., Derek Nexus) to predict DNA reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.